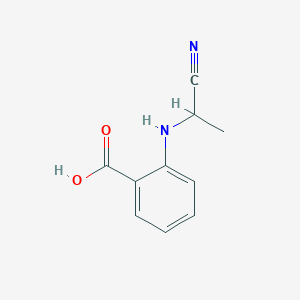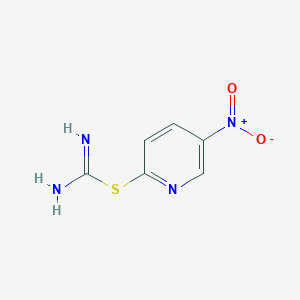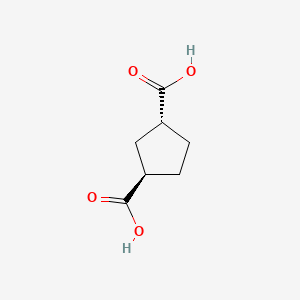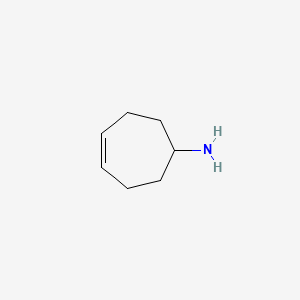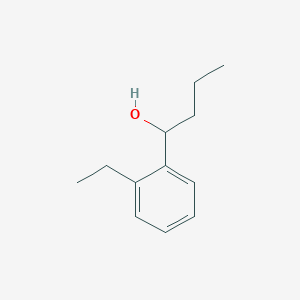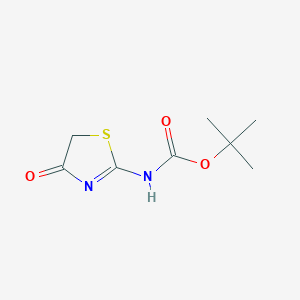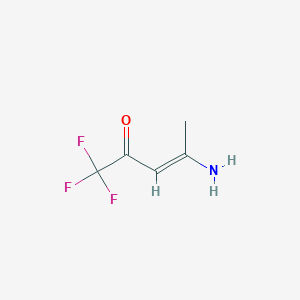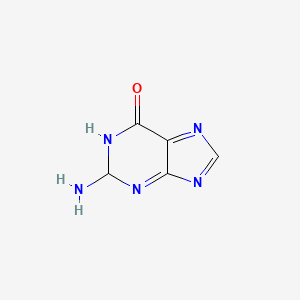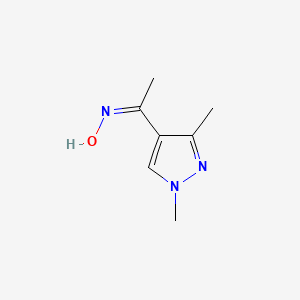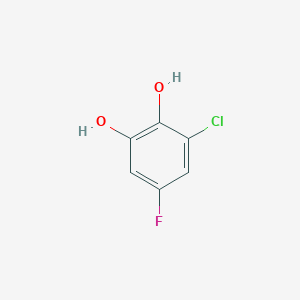
3-Chloro-5-fluorocatechol
Übersicht
Beschreibung
3-Chloro-5-fluorocatechol is a useful research compound. Its molecular formula is C6H4ClFO2 and its molecular weight is 162.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-fluorocatechol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluorocatechol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Bacterial Degradation
- 3-Chloro-5-fluorocatechol demonstrates significant activity in enzymatic reactions. Its interaction with catechol 2,3-dioxygenase from Pseudomonas putida mt-2 leads to an irreversible inactivation process in the presence of oxygen, suggesting a potential use in studying enzymatic pathways and inhibition mechanisms (Bartels, Knackmuss, & Reineke, 1984).
- Burkholderia fungorum FLU100, a halobenzene-degrading bacterium, can degrade fluorobenzene to 3-fluorocatechol, highlighting its role in bioremediation and the microbial degradation of halogenated compounds (Strunk & Engesser, 2013).
Chemical Synthesis and Reactions
- The compound has been involved in studies of chemoselective amination, indicating its utility in organic synthesis and functionalization processes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
- Synthesis research has been conducted on 4-fluorocatechol, an important intermediate for medicine and a key precursor in the synthesis of fluorocatecholamines with pharmaceutical activities (Ling Yong, 2006).
Environmental and Toxicological Studies
- In environmental and toxicological contexts, the metabolism of related compounds like 3-chloro-4-fluoroaniline in rats has been studied using various spectroscopic techniques, providing insights into the metabolic fate of such compounds in biological systems (Duckett et al., 2006).
- The aerobic metabolism of fluorobenzene by Rhizobiales sp. strain F11, which forms 4-fluorocatechol as an intermediate, emphasizes the environmental relevance of these compounds in the biodegradation of fluorinated organic compounds (Carvalho et al., 2007).
Analytical Applications
- Gas chromatography has been utilized for detecting and quantifying regioisomer impurities in 3-chloro-5-fluorophenol, a raw material related to 3-chloro-5-fluorocatechol, highlighting its importance in quality control within the pharmaceutical industry (Denton, Chen, & Loughlin, 2017).
Eigenschaften
IUPAC Name |
3-chloro-5-fluorobenzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLRXFKHHUGYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



